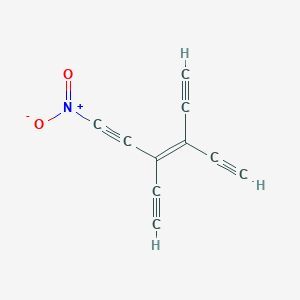![molecular formula C18H22S2 B14231883 2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene CAS No. 791120-24-6](/img/structure/B14231883.png)
2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be achieved through several synthetic routes. One common method involves the nucleophilic attack with potassium thioacetate (KSAc), which in the presence of a base, gives the (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates are then converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization . The advantages of this method include its simplicity and being metal-free .
Chemical Reactions Analysis
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the phenylsulfanyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
791120-24-6 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(2-phenylsulfanyloct-1-enyl)thiophene |
InChI |
InChI=1S/C18H22S2/c1-2-3-4-6-12-18(15-17-13-9-14-19-17)20-16-10-7-5-8-11-16/h5,7-11,13-15H,2-4,6,12H2,1H3 |
InChI Key |
BAUGCBGLKAFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CS1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
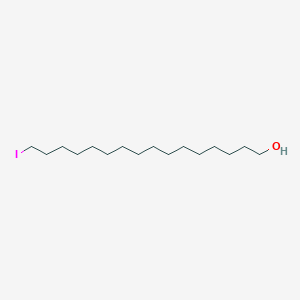
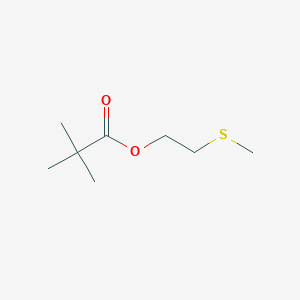


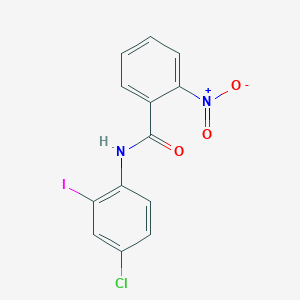
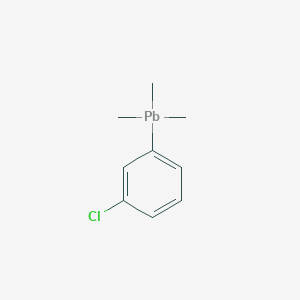

![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
